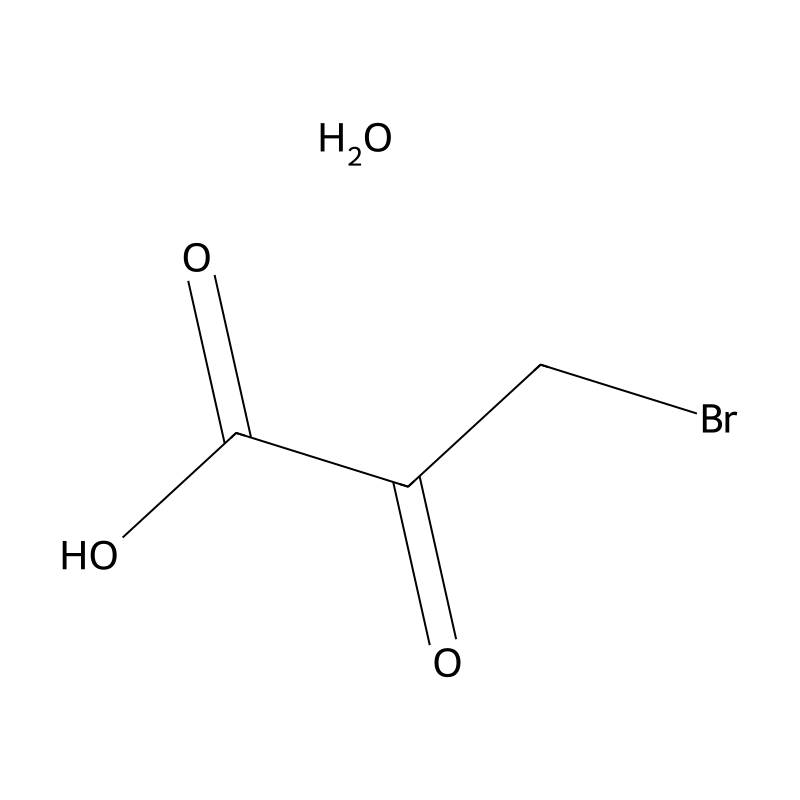

3-Bromopyruvic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Analog of Pyruvic Acid

3-Bromopyruvic acid hydrate is a synthetic molecule structurally similar to pyruvic acid, a key metabolite involved in cellular respiration and glucose metabolism []. Pyruvic acid features a methyl group bonded to a carbonyl group. In 3-bromopyruvic acid hydrate, one of the hydrogens in the methyl group is replaced by a bromine atom []. This structural modification alters the chemical properties of the molecule, making it a valuable tool for researchers studying cellular metabolism.

Potential Anti-Cancer Agent

Research suggests 3-bromopyruvic acid hydrate exhibits anti-cancer properties. Due to its reactive nature as an alkylating agent, it can potentially damage DNA and inhibit the growth of cancer cells [, ]. Studies have explored its effectiveness against various cancers, but further investigation is needed to determine its therapeutic potential [].

Applications in Biochemistry Research

The ability of 3-bromopyruvic acid hydrate to modify cellular metabolism makes it a useful research tool in biochemistry. Scientists can use it to investigate specific metabolic pathways and understand how they function under various conditions []. By studying the effects of 3-bromopyruvic acid hydrate on cellular processes, researchers can gain insights into the intricate workings of metabolism.

3-Bromopyruvic acid hydrate is a brominated derivative of pyruvic acid, characterized by the presence of a bromine atom at the third carbon position. Its chemical formula is C₃H₃BrO₃·H₂O, and it exists as a light brown solid at room temperature. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly in cancer research due to its ability to inhibit tumor cell metabolism.

Currently, there is no documented information on the specific mechanism of action of 3-Bromopyruvic acid hydrate in biological systems.

As with any research chemical, proper safety precautions should be taken when handling 3-Bromopyruvic acid hydrate. Limited information is available on its specific hazards, but general safety considerations for organic acids should be followed:

- Decarboxylation: Losing carbon dioxide to form 3-bromopropionic acid.

- Aldol Condensation: Reacting with other carbonyl compounds to form β-hydroxy carbonyls.

- Hydration: Converting into 3-hydroxypyruvic acid in physiological conditions, which has a half-life of approximately 77 minutes at physiological temperature and pH .

These reactions highlight the compound's reactivity and potential as a versatile building block in organic synthesis.

3-Bromopyruvic acid hydrate exhibits significant biological activity, particularly as an antitumor agent. It functions primarily by:

- Inhibiting Glycolysis: It targets hexokinase II, an enzyme crucial for glycolysis in cancer cells, thereby disrupting their energy metabolism .

- Inducing Apoptosis: The compound can trigger programmed cell death in various cancer cell lines by generating reactive oxygen species and disrupting mitochondrial function .

- Chemopotentiation: It has been shown to enhance the effectiveness of platinum-based chemotherapeutic agents .

These properties make 3-bromopyruvic acid hydrate a subject of interest for developing novel cancer therapies.

Synthesis of 3-bromopyruvic acid hydrate typically involves the bromination of pyruvic acid. Common methods include:

- Direct Bromination: Pyruvic acid is treated with bromine in an aqueous solution, leading to the substitution of a hydrogen atom with bromine.

- Bromination via Intermediates: Using intermediates such as α-bromoacetic acid can also yield 3-bromopyruvic acid through subsequent reactions.

These methods allow for the production of the compound in laboratory settings with varying degrees of yield and purity.

3-Bromopyruvic acid hydrate finds applications primarily in:

- Cancer Research: As a metabolic inhibitor to study tumor biology and develop therapeutic strategies.

- Biochemical Studies: To explore metabolic pathways and cellular respiration.

- Synthetic Chemistry: As a reagent for synthesizing other organic compounds due to its reactive carbonyl group.

Its unique properties make it valuable for both research and potential clinical applications.

Research indicates that 3-bromopyruvic acid hydrate interacts significantly with mitochondrial pathways and glycolytic processes. Notably:

- It induces oxidative stress in cancer cells through increased reactive oxygen species production .

- Studies have shown that it can enhance the cytotoxicity of other chemotherapeutic agents when used in combination treatments .

These interactions underline its potential as a therapeutic agent targeting metabolic vulnerabilities in tumors.

Several compounds share structural or functional similarities with 3-bromopyruvic acid hydrate. Here are some notable examples:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Pyruvic Acid | Parent compound | Central role in metabolism; non-brominated form |

| Lactic Acid | Structural isomer | Produced during anaerobic respiration; less toxic |

| 2-Bromopropionic Acid | Related brominated derivative | Used as a reagent; less studied in cancer context |

| 3-Hydroxypyruvic Acid | Metabolite of 3-bromopyruvate | Short half-life; less bioactive |

Each compound presents unique characteristics that differentiate them from 3-bromopyruvic acid hydrate, particularly regarding their biological activity and applications.

Direct Bromination of Pyruvic Acid

The most widely employed classical method for synthesizing 3-bromopyruvic acid hydrate involves the direct bromination of pyruvic acid using elemental bromine in the presence of concentrated sulfuric acid [1] [2]. This approach, first described by Hirschbein and colleagues, represents the foundation of most synthetic protocols for this compound [1].

The reaction mechanism proceeds through electrophilic bromination of the methyl group adjacent to the carbonyl functionality. The concentrated sulfuric acid serves multiple roles: it acts as a catalyst by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the bromine, and it also helps to maintain anhydrous conditions throughout the reaction [2] [3]. The bromination occurs selectively at the terminal methyl carbon due to the activating effect of the adjacent carbonyl group [1].

The standard procedure involves adding concentrated sulfuric acid and dichloromethane solvent to pyruvic acid in a reaction vessel, followed by the dropwise addition of bromine over approximately 3.5 hours with continuous stirring [2] [3]. During this process, a characteristic white precipitate of 3-bromopyruvic acid forms, indicating successful bromination [2]. The reaction typically achieves yields of approximately 90% under optimized conditions [1].

Solvent Systems and Reaction Conditions

The choice of solvent system significantly influences both the reaction efficiency and product purity in classical bromination approaches. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve both pyruvic acid and bromine while remaining inert under the reaction conditions [2] [3]. Alternative solvents such as carbon tetrachloride and chloroform have been explored, particularly in related bromination reactions of aromatic compounds [4] [5].

Temperature control represents another critical parameter in classical synthesis approaches. Most protocols operate at ambient temperature initially, with gradual heating to reflux conditions as needed [1] [2]. The controlled temperature profile helps prevent side reactions such as over-bromination or decomposition of the product [2]. Reaction times typically range from 4 to 6 hours, with the dropwise addition of bromine requiring approximately 3.5 hours followed by an additional 1-2 hours of stirring to ensure complete conversion [2] [3].

The workup procedure involves dilution with cyclohexane and petroleum ether, followed by cooling to induce crystallization [2] [3]. This crystallization step serves both as a purification method and as a means of isolating the product from the reaction mixture [2]. The crystals are subsequently filtered, washed with cold petroleum ether, and dried to yield pure 3-bromopyruvic acid [2] [3].

Modern Synthetic Routes

Aerobic Photooxidation with Hydrobromic Acid

A significant advancement in the synthesis of alpha-bromoketones, including 3-bromopyruvic acid derivatives, involves aerobic photooxidation methods utilizing hydrobromic acid as the brominating agent [6] [7]. This methodology represents a departure from traditional halogenation approaches by employing visible light photocatalysis combined with molecular oxygen as an oxidant [6] [7].

The key innovation in this approach lies in the in situ generation of acetic acid and ethanol through the solvolysis of ethyl acetate during the reaction course [6] [7]. These compounds serve as crucial controlling agents for the bromination process, preventing over-bromination and side reactions that typically plague direct halogenation methods [6] [7]. The aerobic photooxidation proceeds through a radical mechanism initiated by visible light, making it an environmentally more benign alternative to traditional synthetic routes [6] [7].

This method offers several advantages over classical approaches, including milder reaction conditions, reduced environmental impact, and the elimination of toxic halogenating reagents such as elemental bromine [6] [7]. The process operates under ambient temperature and pressure conditions with visible light irradiation, making it more suitable for large-scale applications where safety considerations are paramount [6] [7].

Catalyzed Bromination Reactions

Modern catalytic approaches to bromopyruvic acid synthesis have focused on developing selective and efficient methods using transition metal catalysts [8]. Copper-catalyzed bromination reactions have shown particular promise, employing copper(II)/phenanthroline catalyst systems with brominating agents such as BrN₃, generated in situ from N-bromosuccinimide and trimethylsilyl azide [8].

The mechanism of copper-catalyzed bromination involves a complex series of single electron transfer processes that occur at singlet-triplet state crossing points [8]. This mechanistic pathway allows for high selectivity in the bromination process, minimizing the formation of unwanted by-products that often complicate traditional synthesis methods [8]. The reaction proceeds through the initial transfer of a bromine atom from BrN₃ to the copper center, followed by substrate coordination and subsequent C-H bond activation [8].

Recent developments in organophotocatalytic systems have introduced heterogeneous catalysts that combine the benefits of photocatalysis with improved catalyst recovery and reuse [9] [10]. These systems employ perylene-3,4,9,10-tetracarboxylic dianhydride supported on aluminum oxide, which enables the coupled oxidation of HBr and reduction of oxygen to generate both Br₂ and H₂O₂ for effective bromination [9] [10]. The cooperation between these oxidants produces HBrO as the active brominating species, which then participates in electrophilic substitution reactions [9] [10].

Purification Techniques

Recrystallization Methods

Recrystallization remains the primary purification method for 3-bromopyruvic acid hydrate due to its effectiveness in removing impurities and its scalability for industrial applications [11] [12] [13]. The selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery yields [11] [14].

Benzene has been extensively used as a recrystallization solvent, particularly for larger scale purifications [13]. The procedure involves heating the crude product to approximately 210°C in benzene until complete dissolution occurs, followed by slow cooling to room temperature [13]. This method produces fine white crystals with high purity, though safety considerations regarding benzene use have led to the exploration of alternative solvent systems [13].

Dimethylformamide mixed with ethyl acetate represents a safer alternative solvent system for recrystallization [13]. This combination allows for effective dissolution of the product at elevated temperatures while providing good selectivity against impurities during the crystallization process [13]. The procedure involves dissolving the crude product in hot dimethylformamide, followed by the gradual addition of ethyl acetate and cooling to induce crystallization [13].

The general principles of effective recrystallization require that the compound be highly soluble in the hot solvent but relatively insoluble in the cold solvent [11] [14]. For 3-bromopyruvic acid hydrate, the ideal solvent should dissolve the compound completely when heated while allowing pure crystals to form upon cooling [11]. Additionally, any impurities should either remain dissolved in the cold solvent or be insoluble in the hot solvent to enable their removal by filtration [11] [14].

Chromatographic Approaches

High-performance liquid chromatography has become an essential tool for both analytical verification and preparative purification of 3-bromopyruvic acid hydrate [15] [16] [17]. Reversed-phase chromatography using C18 columns provides excellent separation capabilities for this compound and its potential impurities [16].

The optimal mobile phase composition typically consists of acetonitrile, water, and phosphoric acid in carefully controlled ratios [16]. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without significant impact on separation efficiency [16]. The Newcrom R1 column has shown particular effectiveness for 3-bromopyruvic acid analysis due to its low silanol activity, which reduces peak tailing and improves resolution [16].

Preparative chromatography enables the isolation of high-purity 3-bromopyruvic acid hydrate from complex reaction mixtures [18]. The scalability of chromatographic purification methods makes them suitable for applications ranging from analytical scale to industrial production [18]. Ion-pairing chromatography may be employed when dealing with ionizable impurities, using quaternary alkylammonium ions as pairing agents [17].

For acidic compounds like 3-bromopyruvic acid, mobile phase pH control becomes critical for achieving optimal retention and peak shape [19] [17]. The compound exhibits better retention and improved peak symmetry when the mobile phase pH is maintained approximately 2 units below its pKa value [19]. This pH optimization ensures that the compound remains primarily in its protonated, more hydrophobic form during chromatographic separation [19].

Analytical Verification of Synthetic Products

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation of 3-bromopyruvic acid hydrate [20] [21] [22]. Proton NMR analysis in deuterated solvents such as D₂O or CD₃OD provides characteristic signals that unambiguously identify the compound structure [20] [22]. The methylene protons adjacent to the bromine atom appear as a distinctive singlet, while the carboxylic acid proton exhibits the expected chemical shift pattern [22].

Quantitative NMR methods have been developed for precise determination of 3-bromopyruvic acid content in both pure samples and formulated products [21] [23]. These methods employ internal standards such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt to achieve accurate quantification [21]. The technique offers the advantage of being non-destructive and providing absolute quantification without requiring calibration curves [21] [23].

Mass spectrometry analysis of 3-bromopyruvic acid hydrate requires specialized approaches due to the compound's instability under standard ionization conditions [15] [24]. High-performance liquid chromatography coupled with tandem mass spectrometry following derivatization with 4-nitro-1,2-phenylenediamine has been developed for sensitive detection and quantification [15] [24]. This derivatization approach converts the compound into a stable form suitable for electrospray ionization while maintaining excellent sensitivity with detection limits in the nanogram per milliliter range [15] [24].

Melting point determination provides a simple and rapid method for purity assessment of crystalline 3-bromopyruvic acid hydrate [2] [25]. Pure samples exhibit a sharp melting point in the range of 77-82°C, with broader melting ranges indicating the presence of impurities [2] [25]. This technique serves as an initial quality control measure in both laboratory and industrial settings [25].

Infrared spectroscopy offers complementary structural information, particularly for confirming the presence of characteristic functional groups [26]. The carbonyl stretch of the keto group and the broad O-H stretch of the carboxylic acid provide distinctive spectroscopic signatures [26]. Additionally, the C-Br stretch appears at characteristic frequencies that help confirm successful bromination [26].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale to industrial production of 3-bromopyruvic acid hydrate presents several technical and economic challenges that must be addressed through careful process optimization [27] [28]. Scale-up considerations encompass not only the synthetic methodology but also safety, environmental impact, and cost-effectiveness aspects [27] [28].

Heat transfer and mass transfer limitations become significant factors when scaling up bromination reactions [27]. The exothermic nature of the bromination process requires effective temperature control to prevent hot spots and runaway reactions [27]. Industrial-scale reactors must incorporate adequate cooling systems and temperature monitoring to maintain the optimal reaction conditions established at laboratory scale [27].

The handling of bromine on an industrial scale necessitates specialized safety equipment and containment systems due to its toxic and corrosive nature [29]. Vapor containment systems, emergency scrubbing capabilities, and personal protective equipment become critical components of large-scale production facilities [29]. Alternative brominating agents or more benign synthetic routes may be preferred for industrial applications to reduce safety risks [6] [7].

Process analytical technology integration enables real-time monitoring of reaction progress and product quality during industrial production [30]. Inline spectroscopic methods and automated sampling systems provide continuous feedback for process control and optimization [30]. These technologies are particularly valuable for maintaining consistent product quality across multiple batches [30].

Economic considerations drive the selection of synthetic routes for commercial production, with factors including raw material costs, energy requirements, waste generation, and processing time all contributing to overall production economics [31] [30]. The ethyl bromopyruvate market, closely related to 3-bromopyruvic acid production, has been valued at approximately $150 million in 2024 with projected growth reflecting increasing demand [31].

Environmental regulations increasingly influence industrial synthesis strategies, favoring processes that minimize waste generation and reduce the use of hazardous materials [31] [30]. Green chemistry principles are being incorporated into process design, emphasizing atom economy, safer solvents, and renewable feedstocks where possible [26]. The development of continuous flow processes offers advantages in terms of process control, safety, and environmental impact compared to traditional batch operations [32].